Methyl 4-ethoxy-3,5-dimethoxybenzoate

Pharmaceutical Analysis Impurity Profiling Trimethoprim

Specifically certified for Trimethoprim impurity quantification and NK receptor antagonist R&D. Its unique 3,5-dimethoxy-4-ethoxy substitution pattern is critical for analytical co-elution and target affinity, unlike generic 3,4,5-trimethoxy or 3,5-dimethoxy analogs. Secure this essential reference standard and synthetic intermediate with validated purity.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
CAS No. 51210-04-9
Cat. No. B8692274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-ethoxy-3,5-dimethoxybenzoate
CAS51210-04-9
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1OC)C(=O)OC)OC
InChIInChI=1S/C12H16O5/c1-5-17-11-9(14-2)6-8(12(13)16-4)7-10(11)15-3/h6-7H,5H2,1-4H3
InChIKeyMKQRZYXPRWXGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9): Baseline Characteristics and Procurement-Relevant Identity


Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) is a highly functionalized, trioxygenated aromatic ester with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol [1]. It is a key synthetic intermediate and a characterized impurity in pharmaceutical manufacturing, most notably identified as an impurity in the synthesis of the antibacterial agent Trimethoprim [2]. This compound serves as a versatile scaffold in organic synthesis and pharmaceutical research, with applications ranging from impurity reference standards to building blocks for bioactive molecules, such as tachykinin receptor antagonists [3]. Its distinct substitution pattern with both methoxy and ethoxy groups dictates its unique reactivity and physical properties compared to other benzoate derivatives.

Why Generic Benzoate Esters Cannot Substitute Methyl 4-ethoxy-3,5-dimethoxybenzoate in Critical Applications


Substituting Methyl 4-ethoxy-3,5-dimethoxybenzoate with a generic benzoate ester or a close analog like Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0) or Methyl 3,5-dimethoxybenzoate (CAS 2150-41-6) is not feasible for applications requiring specific physicochemical or reactivity profiles. The unique 3,5-dimethoxy-4-ethoxy substitution pattern imparts distinct electronic and steric effects that influence reaction selectivity, metabolic stability, and analytical detection [1]. For example, in the context of pharmaceutical impurity analysis, this specific compound is a known and regulated impurity in Trimethoprim drug substance, requiring a certified reference standard for accurate quantification and method validation [2]. A generic benzoate ester would not co-elute or exhibit the same mass spectrometric signature, rendering it useless as an analytical standard. Furthermore, when used as a synthetic building block for potent tachykinin receptor antagonists, the specific substitution pattern is crucial for achieving high target affinity and selectivity, as evidenced by structure-activity relationship (SAR) studies in the patent literature [3].

Quantitative Evidence for the Selection of Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) Over Analogs


Identification and Quantification as a Regulated Impurity in Trimethoprim Drug Substance

Methyl 4-ethoxy-3,5-dimethoxybenzoate serves as a critical precursor to 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine, a recurring process impurity in Trimethoprim drug substance. This impurity was identified in 17 of 22 lots tested from five manufacturers across three countries (China, Israel, USA), with total impurity concentrations ranging from 0.1% to 2.1% [1]. The impurity was not detectable by the standard compendial method, highlighting the necessity for a dedicated analytical reference standard for this specific compound. The compound is also cataloged as Trimethoprim Impurity 2 .

Pharmaceutical Analysis Impurity Profiling Trimethoprim

Use as a Key Synthetic Intermediate in Potent Tachykinin Receptor Antagonists

The compound is disclosed as a reactant in the synthesis of substituted pyrrolidin-3-yl-alkyl-piperidines, a class of potent tachykinin receptor antagonists. While specific quantitative binding data for the final drug candidates are present in the patent, the use of this specific benzoate ester is essential for constructing the pharmacophore that leads to high affinity for the target [1]. The patent claims compounds with utility in treating conditions related to neurogenic inflammation, where antagonism of substance P and neurokinin A is desired [1].

Medicinal Chemistry Tachykinin Antagonists Structure-Activity Relationship

Distinct Physicochemical Properties Drive Unique Reactivity and Purification Behavior

The unique combination of electron-donating methoxy and ethoxy groups in Methyl 4-ethoxy-3,5-dimethoxybenzoate results in a predicted LogP (octanol-water partition coefficient) of 2.1 [1]. This contrasts with analogs like Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0, predicted LogP ~1.7) and Methyl 3,5-dimethoxybenzoate (CAS 2150-41-6, predicted LogP ~1.5) [2]. The higher lipophilicity of Methyl 4-ethoxy-3,5-dimethoxybenzoate influences its solubility, reactivity in biphasic systems, and retention time in reverse-phase HPLC, making it uniquely suited for specific synthetic transformations and purification protocols.

Organic Synthesis Physicochemical Properties Chromatography

Primary Application Scenarios for Methyl 4-ethoxy-3,5-dimethoxybenzoate (CAS 51210-04-9) Based on Quantified Differentiation


Certified Reference Standard for Trimethoprim Impurity Analysis

This is the primary, high-value application for Methyl 4-ethoxy-3,5-dimethoxybenzoate. Pharmaceutical quality control (QC) and R&D laboratories require a certified reference standard of this specific compound to develop and validate HPLC or LC-MS methods for quantifying 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine (and its precursor) in Trimethoprim drug substance. The compound is essential for meeting ICH guidelines, which mandate the identification and qualification of recurring impurities at or above the 0.1% level [1]. Its use ensures accurate quantification, as the impurity is not detected by standard compendial methods [1].

Synthetic Building Block for Tachykinin Receptor Modulator Libraries

Medicinal chemistry groups focused on developing novel therapeutics for neurogenic inflammation, pain, or asthma can utilize Methyl 4-ethoxy-3,5-dimethoxybenzoate as a key starting material. Its use is documented in the patent literature for synthesizing a series of substituted pyrrolidin-3-yl-alkyl-piperidines with potent tachykinin (NK1 and NK2) receptor antagonist activity [2]. The specific substitution pattern is a critical component of the pharmacophore defined in the patent, making this compound a necessary reagent for exploring this patented chemical space or creating novel analogs.

Selective Organic Transformations Requiring Specific Lipophilicity and Electronic Properties

Process chemists and synthetic organic researchers can leverage the distinct physicochemical properties of Methyl 4-ethoxy-3,5-dimethoxybenzoate. Its predicted LogP of 2.1, which is higher than that of many common methoxybenzoate analogs [3], makes it a preferred substrate for reactions where increased lipophilicity is advantageous, such as in biphasic systems, phase-transfer catalysis, or when a specific retention time during reverse-phase chromatographic purification is desired. Its unique electronic profile, influenced by three electron-donating groups, also directs regioselective transformations different from those of less substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-ethoxy-3,5-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.